3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic organic compound It is characterized by the presence of multiple chloro substituents and a benzoxazole moiety, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated benzoxazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- 5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methylthiophene-2-carboxamide
Uniqueness
3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of multiple chloro groups
Properties
Molecular Formula |
C21H13Cl3N2O2 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-3-12(8-16(11)24)20(27)25-17-9-13(4-6-15(17)23)21-26-18-10-14(22)5-7-19(18)28-21/h2-10H,1H3,(H,25,27) |
InChI Key |
MWGSKVTXFKZWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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